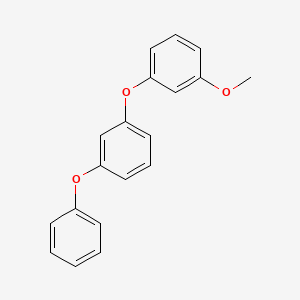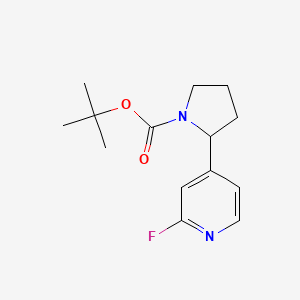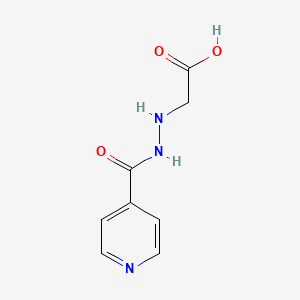![molecular formula C14H12Cl2Se2 B13962802 Bis[(4-chlorophenyl)methyl]diselane CAS No. 56344-11-7](/img/structure/B13962802.png)
Bis[(4-chlorophenyl)methyl]diselane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-chlorophenyl)methyl]diselane is an organoselenium compound that has garnered significant interest due to its unique properties and potential applications in various fields of science. This compound is characterized by the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s molecular structure consists of two 4-chlorophenyl groups attached to a central diselane unit, making it a valuable reagent in organic synthesis and a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis[(4-chlorophenyl)methyl]diselane can be synthesized through several methods. One common approach involves the reduction of 1,2-bis(bis(4-chlorophenyl)methyl)diselane with sodium borohydride to generate the selenide anion . This method is advantageous due to its mild reaction conditions and high yield. Another method involves the oxidation of 4-chlorophenylthiol, which provides an alternative route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis can be applied. Industrial production typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-chlorophenyl)methyl]diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.
Reduction: Reduction reactions often involve the use of sodium borohydride, leading to the formation of selenide anions.
Substitution: The compound can participate in substitution reactions with organic halides to form new organoselenium compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium borohydride, organic halides, and various oxidizing agents. Reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions involving this compound include selenides, selenoxides, and other organoselenium derivatives
Wissenschaftliche Forschungsanwendungen
Bis[(4-chlorophenyl)methyl]diselane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of bis[(4-chlorophenyl)methyl]diselane involves its interaction with molecular targets and pathways in biological systems. The compound’s selenium atoms play a crucial role in its reactivity and biological activity. Selenium can participate in redox reactions, influencing cellular processes and providing antioxidant protection. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(p-chlorophenyl) diselenide: This compound shares structural similarities with bis[(4-chlorophenyl)methyl]diselane and exhibits similar chemical properties.
Diphenyl diselenide: Another related compound, diphenyl diselenide, is widely studied for its antioxidant and biological activities.
Bis(2-pyridyl) diselenide:
Uniqueness
This compound is unique due to its specific structural features and the presence of 4-chlorophenyl groups. These characteristics impart distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56344-11-7 |
|---|---|
Molekularformel |
C14H12Cl2Se2 |
Molekulargewicht |
409.1 g/mol |
IUPAC-Name |
1-chloro-4-[[(4-chlorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12Cl2Se2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
InChI-Schlüssel |
OQHKLTZDVVSTAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C[Se][Se]CC2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



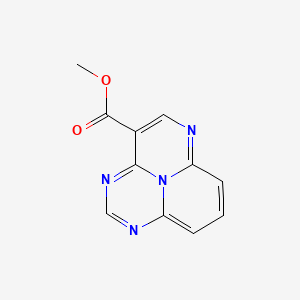
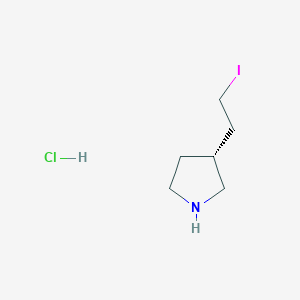
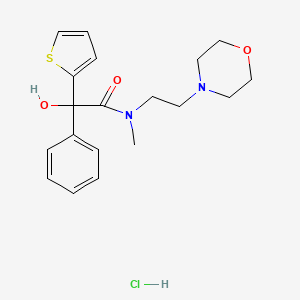
![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
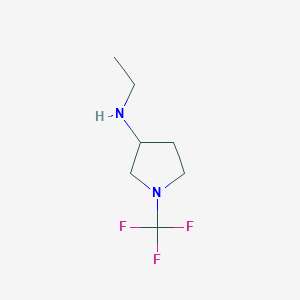

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
